N,4-diphenylpiperazine-1-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N,4-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOVSGMQXGABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293279 | |
| Record name | N,4-diphenylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-20-2 | |
| Record name | MLS002694823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,4-diphenylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,4 Diphenylpiperazine 1 Carboxamide and Its Analogues
Established Chemical Synthesis Routes for N,4-diphenylpiperazine-1-carboxamide
The construction of the core structure of this compound is typically achieved through reliable and well-documented synthetic methods. These approaches often involve the formation of an amide bond between a piperazine (B1678402) derivative and a suitable carboxylic acid derivative or an equivalent reactive species.
Reaction of Piperazine Derivatives with Appropriate Carboxylic Acid Derivatives
A primary and straightforward method for synthesizing this compound involves the reaction of 1-phenylpiperazine (B188723) with a reactive derivative of benzoic acid. A common and efficient approach is the reaction between 1-phenylpiperazine and phenyl isocyanate. This reaction proceeds readily, often without the need for a catalyst, by the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbon of the isocyanate group.
Another established route is the acylation of 1-phenylpiperazine with benzoyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Coupling Reactions Involving Activated Carbonyl Intermediates
Amide bond formation can be effectively mediated by a wide array of coupling reagents that activate the carboxylic acid component. luxembourg-bio.com These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent nucleophilic attack by the amine. luxembourg-bio.com For the synthesis of this compound, benzoic acid can be activated and then reacted with 1-phenylpiperazine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.compeptide.com Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to increase efficiency and minimize side reactions. luxembourg-bio.com Phosphonium and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU, are also highly effective for promoting these couplings. bachem.compeptide.com
A more recent development involves the use of 2,2′-dipyridyldithiocarbonate (DPDTC) as a recyclable coupling agent, which can be used in flow chemistry systems for amide bond formation. acs.org
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, EDC is water-soluble. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | High coupling rates with minimal side reactions. bachem.compeptide.com |
| Dithiocarbonates | DPDTC | Recyclable agent suitable for flow chemistry. acs.org |
Advanced Synthetic Approaches to this compound Analogues
The demand for novel drug candidates has spurred the development of more sophisticated and efficient synthetic strategies to generate libraries of this compound analogues. These advanced methods often allow for the rapid assembly of complex molecules from simple building blocks.
One-Pot Multicomponent Reactions (e.g., Ugi Reaction for Piperazine Synthesis)
Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a powerful tool for generating molecular diversity. nih.govyoutube.com The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single step to produce α-aminoacyl amides. nih.gov
A split-Ugi reaction, using piperazine as a diamine component, can be employed to create a library of 1,4-disubstituted piperazine-based compounds. nih.gov This approach allows for the variation of all key components, including the acid, carbonyl, and isocyanide, leading to a wide range of analogues. nih.gov The disrupted Ugi reaction on a solid phase has also been utilized to synthesize piperazinones, which can be further modified. ebrary.net
Catalytic Amination Protocols (e.g., Palladium-Catalyzed Synthesis)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for the formation of C-N bonds. mdpi.com This reaction is instrumental in synthesizing the N-arylpiperazine core, which can then be further functionalized to the desired carboxamide. mdpi.comcolab.ws The Buchwald-Hartwig reaction allows for the coupling of an aryl halide with piperazine or a substituted piperazine, often with high yields and broad substrate scope. colab.wschemicalbook.com
Furthermore, palladium catalysts can be used in modular approaches to construct highly substituted piperazines. nih.govacs.orgacs.org For instance, a palladium-catalyzed cyclization reaction can couple a propargyl unit with various diamine components to afford diverse piperazine heterocycles under mild conditions. nih.govacs.org Another strategy involves palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives to form the piperazine ring. nih.gov
Derivatization Strategies for Enhancing Molecular Diversity
To explore the structure-activity relationships (SAR) of this compound-based compounds, extensive derivatization is often necessary. This involves modifying different parts of the molecule to fine-tune its properties.
The N-arylpiperazine scaffold is considered a privileged structure in medicinal chemistry, and its biological activity is significantly influenced by the type and position of substituents on the rings. nih.govmdpi.com Derivatization can occur at several positions:
The N-phenyl group attached to the piperazine ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on this aromatic ring can modulate the electronic properties and steric profile of the molecule.
The phenyl group of the carboxamide moiety: Similar to the other phenyl ring, this group can be substituted to explore interactions with biological targets.
The piperazine ring itself: Alkyl groups can be introduced on the carbon atoms of the piperazine ring, as seen in trans-2,5-dimethylpiperazine (B131708) derivatives, which have shown potent biological activity. nih.gov
These modifications are crucial in the development of novel compounds, such as antifungal agents, where piperazine-1-carboxamidine analogues with specific substitutions on the phenyl group have demonstrated significant activity. nih.gov
Synthesis of Benzhydrylpiperazine Derivatives
The synthesis of benzhydrylpiperazine carboxamide derivatives is a well-established process that typically begins with the preparation of the 1-benzhydrylpiperazine (B193184) core. This key intermediate is often synthesized by reacting benzhydryl chloride with an excess of piperazine. Alternatively, benzhydrylpiperazine can be prepared from the corresponding benzophenone (B1666685) by reduction to benzhydrol, followed by chlorination and subsequent reaction with piperazine. researchgate.netnih.gov
Once the 1-benzhydrylpiperazine is obtained, the carboxamide functionality is introduced by reacting it with a suitable isocyanate derivative. tandfonline.com The general procedure involves dissolving 1-benzhydrylpiperazine in a dry aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is cooled, and the appropriate isocyanate is added. The reaction is then typically stirred at room temperature to yield the desired N-substituted-4-benzhydrylpiperazine-1-carboxamide. tandfonline.com This method allows for the synthesis of a wide range of derivatives by varying the substituent on the isocyanate.
For instance, the reaction of 1-benzhydrylpiperazine with various aryl and alkyl isocyanates has been reported to produce a library of carboxamide derivatives. tandfonline.com The resulting products are typically purified by crystallization or column chromatography.
Table 1: Examples of Synthesized Benzhydrylpiperazine Carboxamide Derivatives tandfonline.com
| Compound ID | R Group (from R-NCO) | Yield (%) | Melting Point (°C) |
| 5a | sec-Butyl | 68 | 198.4 |
| 5b | tert-Butyl | 62 | 192.4 |
| 5e | 2,6-Dichlorophenyl | 88 | 234.6 |
| 5f | 2-Benzylphenyl | 89 | 192.1 |
Creation of Carbothioamide Analogues
The synthesis of carbothioamide analogues of this compound follows a similar strategy to the synthesis of their carboxamide counterparts. The key difference is the use of isothiocyanates instead of isocyanates. The reaction of 1-phenylpiperazine with phenyl isothiocyanate yields N,4-diphenylpiperazine-1-carbothioamide. cymitquimica.comcymitquimica.com
The general procedure for the synthesis of benzhydrylpiperazine carbothioamide derivatives involves the reaction of 1-benzhydrylpiperazine with an appropriate isothiocyanate. tandfonline.com This reaction is typically carried out in a suitable solvent, and the resulting thioamide derivatives have been shown to possess distinct biological activities compared to their carboxamide analogues. tandfonline.com
Table 2: Example of a Carbothioamide Derivative
| Compound Name | Molecular Formula | Molecular Weight |
| N,4-diphenylpiperazine-1-carbothioamide | C17H19N3S | 297.42 |
Incorporation of Heterocyclic Rings (e.g., 1,2,3-Triazoles, Imidazoles)
The incorporation of heterocyclic rings, such as 1,2,3-triazoles and imidazoles, onto the piperazine scaffold has been explored to generate novel derivatives with diverse pharmacological profiles.
1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent method for synthesizing 1,2,3-triazole-containing piperazine derivatives. ijprajournal.comnih.govrsc.org This reaction involves the coupling of a piperazine derivative bearing a terminal alkyne with an aryl azide (B81097) in the presence of a copper(I) catalyst. For example, tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate can be reacted with various substituted aryl azides to produce a range of 1,2,3-triazole derivatives. ijprajournal.com
Imidazoles: The synthesis of imidazole-containing piperazine derivatives can be achieved through multi-step reaction sequences. One approach involves the construction of the imidazole (B134444) ring onto a phenylpiperazine precursor. For instance, 1-[(1,2-diphenyl-1H-imidazol-4-yl)methyl]-4-phenylpiperazines have been synthesized as potential ligands for various receptors. nih.gov Another strategy involves coupling a pre-formed imidazole moiety to the piperazine ring. The synthesis of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives has also been reported. nih.gov
Introduction of Aryl and Substituted Aryl Moieties
The introduction of aryl and substituted aryl groups at various positions on the this compound scaffold is crucial for tuning its properties.
One common method for introducing aryl groups is through the reaction of a piperazine derivative with an appropriate aryl halide. For example, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized from the corresponding 1-arylpiperazines. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and is widely used for the arylation of heterocyclic compounds. nih.govmdpi.comresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. mdpi.comyoutube.com This methodology can be employed to introduce a wide range of substituted aryl groups onto the piperazine or phenyl rings of the core molecule, provided a suitable halide is present on the starting material. For instance, the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines has been achieved via a Suzuki cross-coupling reaction. researchgate.net
Functionalization with Boronic Acid Derivatives
The functionalization of this compound and its analogues with boronic acid derivatives opens up possibilities for further synthetic modifications and applications in areas such as sensing and targeted drug delivery. Boronic acids are versatile functional groups that can participate in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov
A common strategy for introducing a boronic acid group involves the use of a precursor that can be converted to a boronic acid. For example, an aryl halide derivative of this compound could be subjected to a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the corresponding boronic acid. nih.gov Alternatively, palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron (B136004) can be employed to install a boronate ester, which can then be hydrolyzed to the boronic acid.
While direct functionalization of the this compound core with boronic acid is not extensively documented in the provided search results, the general methods for boronic acid synthesis are well-established and applicable to this scaffold. nih.govnih.gov The resulting boronic acid-functionalized derivatives can serve as valuable building blocks for the synthesis of more complex molecules through subsequent cross-coupling reactions. nih.gov
Structural Elucidation and Conformational Analysis Methodologies in N,4 Diphenylpiperazine 1 Carboxamide Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in determining the molecular structure of N,4-diphenylpiperazine-1-carboxamide by providing detailed information about its atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of related N-arylpiperazine derivatives, characteristic signals corresponding to the protons of the phenyl rings and the piperazine (B1678402) moiety are observed. For instance, in a study of N-(aryl)-3-[(4-phenyl-1-piperazinyl)methyl]benzamides, the protons of the piperazine ring typically appear as broad singlets or multiplets in the range of δ 2.5-3.9 ppm. nih.gov The aromatic protons of the two phenyl groups would be expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern and electronic environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the piperazine ring in similar structures are generally found in the range of δ 45-55 ppm. frontiersin.org The carbonyl carbon of the carboxamide group is a key diagnostic signal, expected to appear significantly downfield, often in the region of δ 160-170 ppm. The aromatic carbons would produce a series of signals between δ 115 and 150 ppm.
Dynamic NMR studies on N,N'-substituted piperazines have also revealed conformational changes, such as the interconversion of chair forms of the piperazine ring and restricted rotation around the amide bond. sapub.org These dynamic processes can be studied by acquiring NMR spectra at different temperatures, allowing for the determination of energy barriers for these conformational exchanges. sapub.org
Table 1: Representative ¹H NMR Spectral Data for a Related Piperazine Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperazine CH₂ | 2.54 | br. s |
| Piperazine CH₂ | 3.84 | br. s |
| Aromatic CH | 7.0 - 8.0 | m |
Data is illustrative and based on similar reported structures. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific bond types.
Key expected absorption bands for this compound would include:
N-H Stretch: A sharp to broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the secondary amide.
C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Bands are generally observed just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band is expected in the range of 1680-1630 cm⁻¹, indicative of the carbonyl group of the amide.
N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.
C-N Stretch: Absorptions corresponding to the C-N bonds of the piperazine ring and the amide linkage would be found in the fingerprint region (1400-1000 cm⁻¹).
Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted phenyl rings would be observed in the 900-690 cm⁻¹ region, providing clues about the substitution pattern.
In studies of related phenazine-1-carboxamide (B1678076) compounds, characteristic peaks for aromatic C=C stretching and C=O stretching of the carboxamide have been identified. nih.gov
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3500 - 3200 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amide C=O | Stretch (Amide I) | 1680 - 1630 |
| Amide N-H | Bend (Amide II) | ~1550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The molecular formula of this compound is C₁₇H₁₉N₃O, which corresponds to a molecular weight of approximately 293.36 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways could include:
Cleavage of the piperazine ring.
Loss of the carboxamide group or parts of it.
Fragmentation of the phenyl substituents.
For example, in the mass spectra of piperazine derivatives, characteristic fragments corresponding to the piperazine ring and its substituents are often observed. buecher.de The molecular ion peak [M]⁺ would be expected, along with other significant fragment ions that help to piece together the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of two phenyl rings and the carboxamide group, which are chromophores, will result in absorption in the UV region.
The expected UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic rings. The benzene (B151609) ring itself has characteristic absorptions around 204 nm and 256 nm. Substitution on the phenyl rings and conjugation with the piperazine nitrogen and the carboxamide group can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity. The n → π* transition of the carbonyl group in the carboxamide is also possible, though it is often weaker than the π → π* transitions. Studies on related N-arylpiperazines have shown absorption maxima in the UV region, which are influenced by the nature and position of substituents on the aryl ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the geometry of the piperazine ring and the relative orientation of the two phenyl groups.
In studies of similar N,N'-disubstituted piperazines, X-ray crystallography has been used to confirm the chair conformation of the piperazine ring and to determine the spatial arrangement of the substituents. researchgate.net For example, in the crystal structure of 1,4-diphenylpiperazine, the molecule was found to be situated around an inversion center at the center of the piperazine ring. researchgate.net Similar analyses for this compound would reveal the solid-state conformation, including intermolecular interactions such as hydrogen bonding involving the amide group, which can influence the crystal packing.
Table 3: Illustrative Crystallographic Data for a Related Piperazine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5982 |
| b (Å) | 8.4705 |
| c (Å) | 14.8929 |
| β (°) | 97.430 |
| V (ų) | 1325.74 |
Data from a related N-substituted piperazine. sapub.org
Computational Approaches to Conformational Landscape
Computational chemistry provides a powerful means to explore the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible conformations and to identify the most stable structures.
For this compound, computational modeling can be used to investigate:
The chair, boat, and twist-boat conformations of the piperazine ring and their relative energies.
The rotational barriers around the C-N bonds connecting the phenyl groups to the piperazine ring and the carboxamide nitrogen.
The preferred orientation of the phenyl rings (axial vs. equatorial).
The planarity of the amide bond.
Studies on other piperazine derivatives have successfully used DFT calculations to complement experimental data from NMR and X-ray crystallography, providing a deeper understanding of the conformational preferences and the factors that govern them. For example, computational analysis of cyclohexane (B81311) derivatives, which are structurally related to the piperazine ring, has been used to determine the energies of different conformations and predict the most stable isomer. sapub.org Such an approach for this compound would involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that they are true energy minima.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for optimizing the geometry of molecules like this compound, predicting the most stable, low-energy three-dimensional arrangement of its atoms.
In a typical DFT study of this compound, the process begins with the construction of an initial molecular model. The geometry of this model is then optimized using a specific functional and basis set. For instance, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed due to its balance of accuracy and computational cost. This is often paired with a basis set such as 6-31G(d,p) or larger, which provides a good description of the electron distribution.
The calculation iteratively solves the Kohn-Sham equations to minimize the total energy of the molecule by adjusting the atomic coordinates. The result is a stationary point on the potential energy surface, which, after frequency calculations confirm the absence of imaginary frequencies, represents a true energy minimum. These optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure.
| Parameter | Description | Typical Value/Range |
| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, ωB97XD |
| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p) |
| Solvation Model | A method to account for the effects of a solvent. | PCM, SMD |
| Convergence Criteria | The thresholds for energy and force changes to stop optimization. | 10-6 - 10-8 Hartrees |
This table represents typical parameters used in DFT calculations for organic molecules and is illustrative for the study of this compound.
Molecular Mechanics and Dynamics Simulations for Conformational Stability
While DFT provides a static, optimized structure, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic nature and conformational landscape of this compound.
Molecular mechanics employs classical mechanics to model molecular systems using a force field. A force field is a set of parameters that define the potential energy of a system of atoms and includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. Common force fields used for organic molecules include AMBER, CHARMM, and OPLS. Conformational searches using MM can efficiently explore a wide range of possible shapes of the molecule to identify low-energy conformers.
Molecular dynamics simulations build upon the principles of molecular mechanics by introducing a temporal component. By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of atoms over time, providing a "movie" of molecular motion. These simulations are invaluable for understanding the conformational stability of this compound in a simulated environment, such as in a solvent, and at a given temperature and pressure.
An MD simulation can reveal how the molecule flexes, rotates around its single bonds, and how the different phenyl and piperazine rings orient themselves relative to one another. The stability of different conformations can be assessed by analyzing the simulation trajectory, for example, by calculating the root-mean-square deviation (RMSD) from a reference structure or by clustering the conformations to identify the most populated states.
| Simulation Parameter | Description | Typical Value/Range |
| Force Field | The set of equations and parameters describing the potential energy. | AMBER, CHARMM, OPLS-AA |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Length | The total duration of the simulation. | 100 nanoseconds (ns) - 1 microsecond (µs) |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | The temperature at which the simulation is run. | 298 K or 310 K (room or body temperature) |
This table illustrates typical parameters for MD simulations of organic molecules, applicable to the study of this compound.
Through the synergistic application of DFT, MM, and MD, researchers can construct a comprehensive model of the structural and dynamic properties of this compound, laying a crucial foundation for further investigation into its chemical behavior and potential utility.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N,4 Diphenylpiperazine 1 Carboxamide Analogues
Fundamental Principles of SAR Applied to N,4-diphenylpiperazine-1-carboxamide
The this compound scaffold is comprised of three key structural domains: the N-phenylcarboxamide moiety, the central piperazine (B1678402) ring, and the N-phenyl group at the 4-position of the piperazine. The biological activity of analogues is a composite function of the steric, electronic, and physicochemical properties of each of these domains. The piperazine ring, a common motif in medicinal chemistry, provides a structurally rigid core with two nitrogen atoms that can serve as hydrogen bond acceptors, contributing to target affinity and favorable pharmacokinetic properties like water solubility and oral bioavailability. nih.gov Modifications to any part of the scaffold can significantly alter its interaction with biological targets. researchgate.net For instance, the aryl groups offer surfaces for potential π-π stacking interactions, while the carboxamide group provides a critical hydrogen bond donor/acceptor site. nih.gov SAR studies aim to systematically modify these domains to map the chemical space and optimize a molecule's potency and selectivity. nih.govresearchgate.net
Impact of Substituent Modifications on Biological Activity
Role of Halogenation and Other Electron-Withdrawing/Donating Groups
The electronic properties of substituents on the phenyl rings play a pivotal role in tuning biological activity. Halogenation and the introduction of other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) are common tactics in drug design. researchgate.net The effect of these groups is highly dependent on the specific biological target and the location of the substitution.
For instance, in the development of antimycobacterial agents, the introduction of lipophilic EWGs such as trifluoromethyl (-CF₃) or fluoro (-F) at the 4-position of the N-phenylpiperazine moiety was found to enhance the in vitro activity against M. tuberculosis. mdpi.com Similarly, in a series of phenylpiperazine-based acaricides, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring led to an increase in activity. nih.gov Conversely, for a different class of compounds, analogues with electron-donating groups on the benzene ring demonstrated better antibacterial activity than those with electron-withdrawing substituents. nih.gov This underscores that the optimal electronic modification is context-specific and must be determined empirically for each therapeutic target.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent | Position | Electronic Nature | Observed Effect on Activity | Compound Class/Target | Source |
|---|---|---|---|---|---|
| -F (Fluoro) | 4' | EWG | Increased | Antimycobacterial | mdpi.com |
| -F (Fluoro) | 2 | EWG | Increased | Acaricide | nih.gov |
| -CF₃ (Trifluoromethyl) | 3' | EWG | Increased | Antimycobacterial | mdpi.com |
| -Cl (Chloro) | para | EWG | Most Active | Acaricide | nih.gov |
| Electron-Donating Groups | Benzene Ring | EDG | Increased | Antibacterial (Chrysin derivatives) | nih.gov |
| Electron-Withdrawing Groups | Benzene Ring | EWG | Decreased | Antibacterial (Chrysin derivatives) | nih.gov |
Influence of Piperazine Ring Substituents (e.g., Morpholine (B109124), Sulfonyl Groups)
Modifying the central piperazine ring itself, either by replacement with another heterocycle or by substitution on its nitrogen atoms, is another key SAR strategy. The piperazine ring is often considered a "privileged structure," but its replacement with bioisosteres like morpholine or piperidine (B6355638) can reveal important structural requirements. In several studies, replacing the piperazine ring with a morpholine ring led to a decrease or loss of activity, indicating the importance of the second nitrogen atom of the piperazine for the observed biological effects. nih.gov
Attaching different functional groups to the piperazine nitrogen can also have a significant impact. For example, studies on phenylpiperazine acaricides investigated the addition of various alkylsulfonyl groups. While a methylsulfonyl derivative showed high activity, larger ethyl- and isopropylsulfonyl groups markedly decreased the activity, suggesting a steric limitation at that position. nih.gov
Table 2: Effect of Piperazine Ring Modifications on Biological Activity
| Modification | Description | Observed Effect on Activity | Compound Class/Target | Source |
|---|---|---|---|---|
| Morpholine Ring | Replacement of piperazine | Decreased/Lost Activity | Antiproliferative (Triterpene derivatives) | nih.gov |
| Pyrrolidine Ring | Replacement of piperazine | Dramatically Lowered Activity | Antiproliferative (Triterpene derivatives) | nih.gov |
| Methylsulfonyl Group | Substitution on piperazine nitrogen | High Activity | Acaricide | nih.gov |
| Ethyl/Isopropylsulfonyl Group | Substitution on piperazine nitrogen | Decreased Activity | Acaricide | nih.gov |
Conformational Flexibility and Receptor Binding Affinity
The binding of a ligand like this compound to its biological receptor is a dynamic process heavily influenced by the conformational flexibility of both molecules. nih.govnih.gov A ligand does not exist as a single static shape but rather as an ensemble of low-energy conformations. The "conformational selection" model posits that a receptor's binding site preferentially binds to and stabilizes a specific conformation from this ensemble. nih.govchemrxiv.org
Therefore, the affinity of a ligand is determined not just by the strength of the interaction in the bound state, but also by the energy required for the ligand to adopt that specific "bioactive" conformation. nih.gov There is a fundamental trade-off between a molecule's flexibility and its pre-organization for binding. rsc.org A highly flexible molecule can adapt to various receptor shapes but pays a higher energetic (entropic) penalty upon binding because it loses more rotational freedom. Conversely, a rigid molecule is already "pre-organized" for binding and pays a lower energetic penalty, but it may not have the correct shape to fit the receptor. rsc.org SAR studies that explore different linkers and ring systems are, in effect, probing the optimal balance of flexibility and rigidity required for potent receptor binding.
Comparative SAR Analysis of Carboxamide vs. Thiocarboxamide Derivatives
The bioisosteric replacement of a carboxamide group with a thiocarboxamide (replacing the carbonyl oxygen with sulfur) is a powerful tool in medicinal chemistry to probe the importance of the amide bond and fine-tune a compound's properties. drughunter.com Thioamides are structurally very similar to amides but have distinct electronic properties; they are stronger hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts. nih.gov
This subtle change can have a dramatic effect on biological activity. In one study, the direct replacement of a carboxamide with its corresponding thioamide analogue resulted in a significant enhancement of antiproliferative activity, which was attributed to the altered electronic character and increased lipophilicity of the thioamide moiety. nih.gov In another direct comparison against the nematode C. elegans, a thioamide derivative retained 92% of the activity of the parent benzamide (B126), while other replacements like N-alkylamides and sulfonamides showed no significant activity. nih.gov This indicates that for certain targets, the thioamide group is a highly effective bioisostere for the carboxamide, preserving or even enhancing the necessary binding interactions that are lost with other modifications. nih.govnih.gov
Strategies for Lead Optimization based on SAR Findings
The optimization of lead compounds is a critical phase in the drug discovery process, aiming to enhance the desirable properties of a candidate molecule while minimizing undesirable ones. For analogues of this compound, structure-activity relationship (SAR) studies have provided a roadmap for rational drug design, particularly in modulating their affinity and selectivity for dopamine (B1211576) receptors, such as the D2 and D3 subtypes. The core structure of this compound consists of a central piperazine ring, a phenyl group attached to one of the piperazine nitrogens (N-phenyl group), and a carboxamide linker connecting the other piperazine nitrogen to a second phenyl group. Lead optimization strategies for this class of compounds focus on systematic modifications of these three key structural components.
One of the primary strategies revolves around the modification of the terminal arylcarboxamide moiety. Research has shown that the nature of this part of the molecule can significantly influence the intrinsic activity of the compounds. By varying the arylcarboxamide portion in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives, it was discovered that the intrinsic activity at the D3 receptor is strongly dependent on the substitution pattern of this aromatic ring. nih.gov This suggests that a key lead optimization strategy is the exploration of a diverse range of substituents on this phenyl group to fine-tune the desired pharmacological effect, be it agonism, partial agonism, or antagonism.
Another crucial area for optimization is the N-phenylpiperazine moiety itself. This part of the molecule is known to interact with the orthosteric binding site of D2 and D3 receptors. SAR studies have demonstrated that substitutions on this phenyl ring can have a substantial impact on both affinity and selectivity. For instance, in a series of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, various substitution patterns on the phenyl ring of the aryl piperazine led to D3 versus D2 selectivity ranging from 70.8- to 4615-fold. Specifically, electron-withdrawing groups at the 2-position of the phenyl ring generally resulted in moderate D2 receptor affinity, while the effect of electron-donating groups was more varied. nih.gov This highlights a clear strategy for lead optimization: the systematic introduction of different substituents at various positions of the N-phenyl ring to enhance selectivity for the desired dopamine receptor subtype.
The linker connecting the piperazine core and the terminal aryl group also presents an opportunity for optimization. While the parent compound features a carboxamide linker, studies on related N-phenylpiperazine derivatives have explored the impact of altering the length and nature of this linker. For example, many potent and selective D3 receptor ligands in the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series possess a four-carbon (butyl) chain. The length and flexibility of this linker are critical for correctly positioning the pharmacophoric elements within the receptor binding pocket. Therefore, a viable lead optimization strategy involves synthesizing analogues with linkers of varying lengths and rigidities to identify the optimal conformation for receptor interaction.
Furthermore, the concept of "bitopic" ligands offers a sophisticated lead optimization strategy for this class of compounds. It has been proposed that some N-phenylpiperazine benzamides achieve their high D3 selectivity by binding to both the orthosteric site (via the N-phenylpiperazine) and a secondary, allosteric binding site unique to the D3 receptor (via the benzamide moiety). nih.gov This dual interaction can lead to enhanced affinity and selectivity. A lead optimization strategy based on this hypothesis would involve designing analogues where the linker and the terminal aryl group are systematically modified to maximize interactions with this secondary binding site, potentially leading to compounds with superior selectivity profiles.
Finally, structural modifications aimed at improving pharmacokinetic properties are a cornerstone of lead optimization. This can involve the introduction of polar groups to modulate solubility or the modification of metabolically labile sites to increase in vivo stability. For instance, the replacement of a phenyl group with a heteroaromatic ring, such as a thiophene (B33073) or thiazole, can alter the physicochemical properties of the molecule, potentially improving its drug-like characteristics. nih.gov
The following tables summarize some of the key SAR findings that guide these lead optimization strategies.
Table 1: Impact of Substitution on the N-Phenylpiperazine Ring on Dopamine Receptor Selectivity
| Compound Series | Substitution on N-Phenyl Ring | Observed Effect on D2/D3 Selectivity | Reference |
| N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides | 2-position electron-withdrawing groups | Moderate D2 affinity, variable D3 vs. D2 selectivity | nih.gov |
| N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides | 4-position substituents | Substantial loss in D2 receptor binding | nih.gov |
Table 2: Influence of the Terminal Arylcarboxamide Moiety on Intrinsic Activity
| Compound Series | Modification | Observed Effect | Reference |
| N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides | Variation of the arylcarboxamide moiety | Strong dependence of intrinsic activity at the D3 receptor on the nature of this group | nih.gov |
| N-phenylpiperazine benzamides | Replacement of phenyl with thiophene or thiazole | Can lead to high affinity and selectivity for the D3 receptor | nih.gov |
Pharmacological and Biological Research of N,4 Diphenylpiperazine 1 Carboxamide in Vitro and Preclinical Studies
Receptor and Enzyme Modulation by N,4-diphenylpiperazine-1-carboxamide
The interaction of this compound with various biological targets has been a subject of interest in medicinal chemistry. The following sections delineate the findings related to its effects on specific enzymes and receptors.
Enzyme Inhibition Studies
Comprehensive searches of scientific databases and literature did not yield specific studies investigating the inhibitory effects of this compound on the following enzymes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
There is no available research specifically detailing the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH).
Alpha-Glucosidase Inhibition
No dedicated studies on the alpha-glucosidase inhibitory properties of this compound were identified in the reviewed literature.
Receptor Antagonism and Agonism
Research has been conducted on the interaction of this compound derivatives with specific receptor targets.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
Derivatives of this compound, which are classified as aryl-ureas, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. acsmedchem.org Research in this area noted that while these compounds show potent antagonism at the TRPV1 receptor, they often exhibit metabolic instability and poor oral bioavailability. acsmedchem.org This has led to further drug development efforts where the piperazine (B1678402) B-ring of the this compound scaffold was replaced with an aryl-ring, resulting in a new class of aminoquinazoline-based TRPV1 antagonists with improved properties. acsmedchem.org
Neurokinin 1 (NK1) Receptor Antagonism
No specific studies detailing the direct antagonistic activity of this compound at the neurokinin 1 (NK1) receptor were identified. While related phenylpiperazine structures are explored for various receptor interactions, data on this specific compound's affinity or functional modulation of the NK1 receptor is not present in the reviewed literature.
Cannabinoid Receptor 1 (CB1) Antagonism
The direct interaction of this compound with the cannabinoid receptor 1 (CB1) is not well-documented. Broader research into aryl-urea derivatives, a class to which this compound belongs, has explored CB1 antagonism, but specific binding affinities and functional assay data for this compound are not available.
Human CCR2 Chemokine Receptor Modulation
There is a lack of specific data on the modulatory effects of this compound on the human CCR2 chemokine receptor.
Androgen Receptor Interaction
No dedicated studies on the interaction between this compound and the androgen receptor have been found.
Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation Inhibition
Information regarding the ability of this compound to inhibit the phosphorylation of the platelet-derived growth factor receptor (PDGFR) is not available in the public domain.
Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions
While the broader class of phenylpiperazines is well-known for its interaction with various serotonin receptors, including 5-HT1A, specific research detailing the binding profile and functional activity of this compound at this receptor is not available.
Dopamine (B1211576) Receptor (e.g., D3) Ligand Activity
Patent literature indicates that this compound has been utilized as an intermediate in the synthesis of selective ligands for the dopamine D3 receptor. However, detailed binding affinity data (such as Ki values) or functional assay results for this compound itself at the D3 receptor are not provided in these documents.
Voltage-Gated Calcium Channel Modulation
This compound and its structural analogs have been investigated for their ability to modulate the activity of voltage-gated calcium channels (VGCCs), which are crucial for a variety of physiological processes.
N-type Calcium Channel Inhibition
A series of novel diphenylpiperazine compounds have been identified as potent inhibitors of N-type (Cav2.2) calcium channels. nih.gov Extensive structure-activity relationship (SAR) studies have led to the development of compounds with inhibitory concentrations (IC50) in the nanomolar range, specifically between 10 and 150 nM. nih.gov Notably, these compounds have demonstrated a high degree of selectivity for N-type channels over L-type channels, with selectivity ratios reaching up to nearly 1200-fold. nih.gov The inhibition of N-type calcium channels is a validated approach for the management of chronic pain, and the development of small-molecule inhibitors like these diphenylpiperazine derivatives represents a promising avenue for new analgesic therapies. nih.govnih.gov
T-type Calcium Channel Blocking Activity
Novel diphenylpiperazine derivatives have been synthesized and assessed for their inhibitory effects on T-type (Cav3) calcium channels. nih.govebi.ac.uk In studies utilizing whole-cell patch-clamp recordings on HEK293 cells, several of these compounds demonstrated effective blocking of T-type calcium channels. nih.gov T-type calcium channels are implicated in various neurological conditions, including neuropathic pain, and their inhibition is a key area of research for the development of new treatments. nih.govnih.gov
L-type Calcium Channel Modulation
While direct studies on the L-type (Cav1.2) calcium channel modulation by this compound are limited, research on related diphenylpiperazine derivatives provides some insight. Studies on N-type calcium channel inhibitors from this class have shown a high degree of selectivity against L-type channels, with some compounds being up to 1200 times more selective for N-type over L-type channels. nih.gov This suggests that the this compound scaffold may have a weaker modulatory effect on L-type calcium channels compared to its activity at N-type and T-type channels. L-type calcium channel blockers are widely used in the treatment of cardiovascular diseases. nih.govmdpi.com
Cation Channel of Sperm (CatSper) Inhibition
A significant area of research has been the investigation of this compound derivatives as inhibitors of the cation channel of sperm (CatSper). The CatSper channel is a validated target for the development of non-hormonal male contraceptives. nih.gov High-throughput screening campaigns have identified a series of compounds with a this compound core as potent inhibitors of CatSper function. nih.gov These compounds were found to block progesterone-induced calcium influx in human sperm. nih.gov Structure-activity relationship studies revealed that substitutions on the benzene (B151609) rings, particularly with electron-withdrawing groups, are important for potency. nih.gov
| Compound | Substitutions | IC50 (µM) for CatSper Inhibition |
|---|---|---|
| Analog 4a | 3-trifluoromethyl on both benzene rings | Data not explicitly provided for the parent hit, but potent. |
| Analog 4b | Halogenated, electron-withdrawing substituents | Among the most potent |
| Analog 4c | Halogenated, electron-withdrawing substituents | Among the most potent |
| Analog 4d | Removal of one 3-trifluoromethyl group | Abolished potency |
| Analog 4e | Removal of one 3-trifluoromethyl group | Abolished potency |
Investigated Biological Activities in Preclinical Contexts
Beyond ion channel modulation, the this compound scaffold has been explored for other potential therapeutic applications, most notably in cancer research.
Anticancer Activity
Arylpiperazine and diphenylpiperazine derivatives have garnered attention for their potential as anticancer agents. unimi.it While specific preclinical data on the anticancer activity of this compound is not extensively documented, studies on closely related compounds provide evidence of their cytotoxic effects against various cancer cell lines.
For instance, a study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which share a similar structural framework, demonstrated selective cytotoxic activity against MCF7 breast cancer cells. nih.gov Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives reported significant cell growth inhibitory activity against a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. unimi.it
| Compound Class | Cancer Cell Lines | Reported IC50 Values (µM) |
|---|---|---|
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (Breast) | 0.31–120.52 |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver) | Range not specified |
| MCF7, BT20, T47D, CAMA-1 (Breast) | Range not specified | |
| HCT-116 (Colon) | Range not specified | |
| KATO-3 (Gastric) | Range not specified | |
| MFE-296 (Endometrial) | Range not specified | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | RXF393 (Renal), HT29 (Colon), LOX IMVI (Melanoma) | 7.01 - 24.3 |
Note: The IC50 values presented are for related diphenylpiperazine derivatives and not for this compound itself. unimi.itnih.gov
The mechanism of action for the anticancer effects of these piperazine derivatives is an active area of investigation, with some studies suggesting the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation. nih.gov
Interference with Cellular Proliferation and Processes
Specific studies detailing the interference of this compound with cellular proliferation and processes are not readily found in the reviewed literature. However, it has been utilized as a precursor in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives that function as selective histone deacetylase 6 (HDAC6) inhibitors. google.comgoogle.com The inhibition of HDACs is a known mechanism that can lead to decreased cellular proliferation and tumor regression. acsmedchem.org
Cytotoxicity Studies Against Specific Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Breast Cancer, Colorectal Carcinoma)
While derivatives of this compound have been explored for their anticancer potential, specific cytotoxicity data for the parent compound against hepatocellular carcinoma, breast cancer, or colorectal carcinoma cell lines are not available in the reviewed sources. The development of HDAC inhibitors from this compound is aimed at creating novel anticancer agents, as HDAC inhibition can induce apoptosis in cancer cells. google.comgoogle.com
Anti-inflammatory Properties
The anti-inflammatory potential of this compound derivatives has been noted, primarily through their action as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. acsmedchem.org The TRPV1 receptor is a key player in mediating inflammatory responses. While this suggests a potential anti-inflammatory role for this chemical class, specific studies quantifying the anti-inflammatory effects of this compound itself are not detailed.
Antimicrobial Activity (Antibacterial and Antifungal)
There is no specific information in the reviewed scientific literature regarding the antibacterial or antifungal properties of this compound.
Antiviral Activity (e.g., against Human Adenovirus, Human Cytomegalovirus, Mammarenaviruses)
Direct antiviral studies on this compound against human adenovirus, human cytomegalovirus, or mammarenaviruses have not been identified in the available literature. Research has been conducted on related piperazine derivatives, which have shown some activity against human cytomegalovirus (HCMV). acsmedchem.org
Analgesic and Antinociceptive Effects (e.g., in Rodent Pain Models)
The most direct pharmacological characterization of the this compound scaffold is in the context of pain research. Derivatives of this compound are recognized as potent antagonists of the TRPV1 receptor, a crucial target for the development of novel analgesic agents. acsmedchem.org The antagonism of TRPV1 is a well-established mechanism for producing antinociceptive effects. However, specific data from rodent pain models for this compound is not provided in the reviewed literature. It is noted that these derivatives can be metabolically unstable and may possess poor oral bioavailability. acsmedchem.org
Neuroprotective Potential
While this compound has been used in the synthesis of compounds with potential neuroprotective applications, such as HDAC6 inhibitors for neurological diseases, there are no direct studies on its inherent neuroprotective potential. google.comgoogle.com
Antihistaminic Activity
The therapeutic potential of chemical compounds is often linked to their structural components. The core structure of this compound, which features a piperazine ring, is found in numerous compounds with significant biological activities. Research into structurally similar compounds, specifically 4-(diphenylmethyl)-1-piperazine derivatives, has revealed notable antihistaminic properties.
In a study focusing on new 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment, several compounds were synthesized and evaluated for their antihistaminic effects. nih.gov These compounds were tested for their in vitro histamine (B1213489) H(1)-receptor antagonist activity in guinea-pig ileum and in vivo antiallergic activity. nih.gov The results indicated that these derivatives are moderate to potent H(1)-receptor antagonists. nih.gov Notably, derivatives that included a four-methylene chain were found to be as potent as cetirizine (B192768) in in vivo tests measuring capillary permeability in rats. nih.gov
Two specific derivatives, designated 1e and 1h, which contain a heteroaryl group, were identified as the most active among those tested. nih.gov Furthermore, compounds 1e and 1g demonstrated significant potency in preventing the release of histamine from rat peritoneal mast cells induced by compound 48/80, being approximately 100 times more effective than ketotifen. nih.gov An important finding for potential therapeutic development was that derivatives 1e, 1f, and 1h did not alter the spontaneous motor activity in rats at a dose of 100 mg/kg administered orally. nih.gov These findings suggest that the this compound scaffold has the potential for significant antihistaminic and antiallergic activities.
| Compound/Derivative | Test Model | Observed Activity |
| Derivatives with a four methylene (B1212753) chain (1e-1h) | Capillary permeability in rats | As potent as cetirizine. nih.gov |
| Heteroaryl derivatives 1e and 1h | Capillary permeability in rats | Most active agents in the series. nih.gov |
| Compounds 1e and 1g | Compound 48/80-induced histamine release from rat peritoneal mast cells | Approximately 100 times more potent than ketotifen. nih.gov |
| Derivatives 1e, 1f, and 1h | Spontaneous motor activity in rats | No modification of activity at 100 mg/kg po. nih.gov |
Dopaminergic System Interactions
The N-phenylpiperazine structure is a key component in many centrally acting agents, and its interaction with the dopaminergic system is of significant interest in neuropharmacology. The dopaminergic system is crucial for regulating motor control, motivation, reward, and cognitive functions. mdpi.com Dysregulation of this system is implicated in several neuropsychiatric disorders. mdpi.comnih.gov
Research on N-phenylpiperazine derivatives has explored their potential as dopamine ligands. In one such study, two new N-phenylpiperazine derivatives, compounds 4 (1-[1-(4-chlorophenyl)-1H-4-pyrazolylmethyl]-4-phenylhexahydropyrazine) and 5 (1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethyl]-4-phenylhexahydropyrazine), were designed and evaluated for their effects on dopaminergic functions. nih.gov These compounds were assessed in animal models designed to test for antipsychotic-like and dopamine receptor-mediated behaviors. nih.gov
The results showed that both derivatives induced catalepsy in mice at a dose of 40 mg/kg, suggesting an inhibitory effect on dopaminergic pathways. nih.gov Furthermore, only compound 4 was able to significantly block amphetamine-induced stereotypy in rats at a dose of 30 mg/kg, another indicator of dopamine receptor blockade. nih.gov Interestingly, both compounds also produced a hypothermic response, which is typically associated with dopamine receptor stimulation; however, this effect was not blocked by the D2/D3 receptor antagonist haloperidol. nih.gov This suggests a complex interaction with the dopaminergic system that may not be mediated by conventional D2/D3 receptor pathways. nih.gov These findings indicate that compounds with an N-phenylpiperazine core, such as this compound, may possess a unique profile of action on dopaminergic functions.
| Compound | Animal Model | Dose | Observed Effect | Implication |
| Compound 4 | Amphetamine-induced stereotypy in rats | 30 mg/kg, ip | Significant blockade of stereotypy. nih.gov | Inhibitory effect on dopaminergic behavior. nih.gov |
| Compound 4 | Catalepsy test in mice | 40 mg/kg, ip | Induced cataleptic behavior. nih.gov | Inhibitory effect on dopaminergic behavior. nih.gov |
| Compound 5 | Amphetamine-induced stereotypy in rats | 30 mg/kg, ip | No significant blockade. nih.gov | - |
| Compound 5 | Catalepsy test in mice | 40 mg/kg, ip | Induced cataleptic behavior. nih.gov | Inhibitory effect on dopaminergic behavior. nih.gov |
| Both Compounds | Apomorphine-induced hypothermia in mice | 30 mg/kg, ip | Induced a hypothermic response not prevented by haloperidol. nih.gov | Potential stimulation of dopaminergic function not mediated by D2/D3 receptors. nih.gov |
Anxiolytic-like Effects (e.g., in Animal Behavioral Models)
The arylpiperazine moiety is a well-established pharmacophore in the development of anxiolytic drugs. A number of studies on related compounds suggest that this compound could exhibit similar properties. Animal models of anxiety, such as the elevated plus-maze (EPM) and the light-dark aversion test, are standard tools for evaluating the potential anxiolytic effects of new chemical entities. nih.govnih.govjddtonline.info
One study investigated the anxiolytic-like effects of a novel 5-HT3 receptor antagonist, 4n (N-n-Butylquinoxalin-2-carboxamide), which, while structurally distinct, informs on the potential of related scaffolds. nih.gov In the light-dark aversion test, treatment with compound 4n (2-4 mg/kg, ip) significantly increased the number of transitions between the light and dark areas and the total time spent in the lit area, which are indicative of an anxiolytic effect. nih.gov
Further research on other arylpiperazine derivatives has reinforced the link between this chemical class and anxiolytic activity. For instance, the anxiolytic potential of two new arylpiperazine derivatives, 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), was confirmed using the EPM test. nih.gov The study suggested that the anxiolytic mechanism of these compounds involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov The anxiolytic effects of these compounds were reversed by a selective 5-HT1A antagonist (WAY 100635) but not by a GABA-A-BDZ receptor complex antagonist (flumazenil), further pointing to the importance of the serotonergic system. nih.gov
| Compound | Animal Model | Key Findings | Proposed Mechanism |
| 4n (N-n-Butylquinoxalin-2-carboxamide) | Light-dark aversion test in mice | Increased number of transitions and time spent in the lit area. nih.gov | 5-HT3 receptor antagonism. nih.gov |
| 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) | Elevated Plus-Maze (EPM) in mice | Confirmed anxiolytic effects at 60 mg/kg. nih.gov | Direct 5-HT1A receptor participation and indirect GABAergic involvement. nih.gov |
| 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) | Elevated Plus-Maze (EPM) in mice | Confirmed anxiolytic effects at 7.5 mg/kg. nih.gov | Direct 5-HT1A receptor participation and indirect GABAergic involvement. nih.gov |
Antidepressant-like Effects
The search for novel antidepressants with improved efficacy and faster onset of action is a continuous effort in medicinal chemistry. The this compound scaffold is related to compounds that have shown promise in preclinical models of depression.
A study on the novel 5-HT3 receptor antagonist 4n (N-n-Butylquinoxalin-2-carboxamide) demonstrated significant antidepressant-like effects in various rodent models. nih.gov Acute administration of 4n (1-4 mg/kg, ip) in mice resulted in an antidepressant-like effect in the forced swim test (FST), a standard behavioral test for screening potential antidepressant drugs, without affecting baseline locomotor activity. nih.gov The same compound also potentiated head-twitch responses induced by 5-hydroxytryptophan (B29612) (5-HTP), suggesting an interaction with the serotonergic system. nih.gov Furthermore, 4n was found to antagonize reserpine-induced hypothermia in rats, another model used to assess antidepressant activity. nih.gov Chronic treatment with 4n also attenuated behavioral abnormalities in the olfactory bulbectomy rat model of depression. nih.gov
The phosphodiesterase-4 (PDE4) enzyme has also been identified as a target for antidepressant drugs. While not directly a piperazine carboxamide, the study of various PDE4 inhibitors provides insight into potential mechanisms. Research has shown that PDE4 inhibitors like rolipram (B1679513) and piclamilast (B1677781) produce antidepressant-like effects in the FST and the differential-reinforcement-of-low-rate (DRL) 72-s operant schedule in rats. nih.gov These effects are thought to be mediated through the high-affinity rolipram binding state (HARBS) of the PDE4 enzyme. nih.gov
| Compound/Class | Animal Model | Dose | Observed Antidepressant-like Effect |
| 4n (N-n-Butylquinoxalin-2-carboxamide) | Forced Swim Test (FST) in mice | 1-4 mg/kg, ip | Reduced immobility without affecting locomotion. nih.gov |
| 4n (N-n-Butylquinoxalin-2-carboxamide) | 5-HTP-induced head twitch in mice | 2-4 mg/kg, ip | Potentiation of head twitch response. nih.gov |
| 4n (N-n-Butylquinoxalin-2-carboxamide) | Reserpine-induced hypothermia in rats | 1-4 mg/kg, ip | Antagonized hypothermia. nih.gov |
| 4n (N-n-Butylquinoxalin-2-carboxamide) | Olfactory bulbectomy in rats | 1-4 mg/kg (chronic) | Attenuated behavioral anomalies. nih.gov |
| Rolipram and Piclamilast (PDE4 Inhibitors) | Forced Swim Test (FST) in rats | 0.1 mg/kg | Reduced immobility and increased swimming. nih.gov |
Antioxidant Activity
The piperazine nucleus is a structural motif present in many compounds exhibiting a wide range of pharmacological activities, including antioxidant effects. nih.govresearchgate.netasianpubs.org Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of new antioxidants a significant area of research. nih.gov
Studies on various arylpiperazine derivatives have demonstrated their potential as antioxidants. For instance, a series of new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their in vitro antioxidant activity using multiple assays, including the DPPH (2,2'-Diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.govresearchgate.net
In one such study, compound 3c , which possesses a hydroxyl group, showed the highest antioxidant activity among the tested compounds in the DPPH radical scavenging assay, although it was less potent than the standard antioxidant BHT. nih.gov However, in the ABTS radical scavenging assay, compound 3c was found to be more potent than BHT. nih.gov The antioxidant activity of these compounds was also evaluated in a linoleic acid system using the ferric thiocyanate (B1210189) (FTC) method, where compound 3c again demonstrated significant inhibition of lipid peroxidation, comparable to BHT. nih.gov These results underscore the importance of specific substitutions on the piperazine ring for antioxidant activity, with the presence of a hydroxyl group appearing to be particularly beneficial. researchgate.net
| Compound | DPPH Radical Scavenging (IC₅₀ µmol/L) | ABTS Radical Scavenging (IC₅₀ µmol/L) | Lipid Peroxidation Inhibition (FTC Method) |
| 3a | 371.97 nih.gov | 55.87 nih.gov | Not specified |
| 3b | - | 345.25 nih.gov | Not specified |
| 3c | 189.42 nih.gov | 3.45 nih.gov | Highest significant diminution, comparable to BHT. nih.gov |
| 3d | - | 1028.99 nih.gov | Not specified |
| 3e | - | 242.48 nih.gov | Not specified |
| 3f | 420.57 nih.gov | 41.04 nih.gov | Not specified |
| BHT (Control) | 113.17 nih.gov | 26.29 nih.gov | Standard control. nih.gov |
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new antimycobacterial agents. mdpi.commsptm.org The piperazine scaffold is a component of interest in the development of such agents.
While direct studies on this compound are not prevalent, research on related structures provides insights into their potential antimycobacterial activity. For example, a series of 4-phenyl-1,8-naphthyridine derivatives incorporating a piperazino group at various positions were synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds from this series, including 1, 6, 10, 17b,c, and 19i , demonstrated significant activity. nih.gov
In another line of research, piperidine-4-carboxamides, which share the carboxamide functional group, were identified as having activity against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.gov The lead compound, MMV688844 , and a more potent analog showed bactericidal and antibiofilm activity. nih.gov The mechanism of action for these compounds was determined to be the inhibition of DNA gyrase, a different target than many existing antimycobacterial drugs. nih.gov
Furthermore, the synthesis of novel furan (B31954) and pyrrole (B145914) derivatives has also yielded compounds with promising anti-tuberculosis activity. mdpi.com In one study, compound 11a (2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione) exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, which was superior to the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com
| Compound/Series | Target Organism | Key Findings | Mechanism of Action (if known) |
| 4-phenyl-1,8-naphthyridine derivatives (1, 6, 10, 17b,c, 19i) | Mycobacterium tuberculosis H37Rv | Showed marked tuberculostatic activity. nih.gov | Not specified |
| Piperidine-4-carboxamide (MMV688844 and analog) | Mycobacterium abscessus | Bactericidal and antibiofilm activity. nih.gov | Inhibition of DNA gyrase. nih.gov |
| 11a (2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione) | Mycobacterium tuberculosis H37Rv | MIC of 1.6 µg/mL, better than pyrazinamide and ciprofloxacin. mdpi.com | Not specified |
Modulation of Multidrug Resistance-Associated Proteins
Multidrug resistance (MDR) is a significant obstacle in the treatment of various diseases, including cancer and infectious diseases. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs). nih.gov The MRP family consists of several members, with MRP1 to MRP9 being major contributors to MDR in cancer cells by actively extruding therapeutic agents from the cell. nih.gov
These proteins are capable of transporting a wide array of structurally and mechanistically diverse drugs, including natural product anticancer drugs, nucleoside analogs, and antimetabolites. nih.gov MRPs are primarily transporters of lipophilic anions and can transport free or conjugated forms of glutathione, glucuronate, or sulfate. nih.gov Notably, MRP1 to MRP3 can also transport neutral organic drugs in their free form, but this transport is often dependent on the presence of free glutathione. nih.gov
| MRP Family Member | Substrates Transported | Role in Multidrug Resistance |
| MRP1 - MRP9 | Anticancer drugs, lipophilic anions, glutathione/glucuronate/sulfate conjugates. nih.gov | Extrude anticancer drugs from tumor cells, leading to resistance. nih.gov |
| MRP1 - MRP3 | Neutral organic drugs (in the presence of free glutathione). nih.gov | Contribute to resistance against a broad spectrum of drugs. nih.gov |
Potential for Type 2 Diabetes Management (e.g., through α-glucosidase inhibition)
There is currently no available scientific literature, in vitro data, or preclinical research to suggest that this compound possesses α-glucosidase inhibitory activity. The potential of this specific chemical entity as a therapeutic agent for type 2 diabetes mellitus through the inhibition of α-glucosidase has not been investigated in any published studies.
While other derivatives of piperazine and carboxamides have been explored for their antidiabetic properties, the unique structural combination of a diphenylpiperazine moiety linked to a carboxamide group in this compound has not been a subject of study in this therapeutic area. Consequently, no data on its inhibitory concentration (IC₅₀), enzyme kinetics, or effects on postprandial hyperglycemia in animal models are available.
The absence of research in this specific area means that no data tables or detailed findings can be presented. Further investigation would be required to determine if this compound has any affinity for or inhibitory effect on the α-glucosidase enzyme.
Computational and in Silico Approaches in N,4 Diphenylpiperazine 1 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the context of N,4-diphenylpiperazine-1-carboxamide, docking simulations are instrumental in elucidating its binding mode within the active site of various enzymes and receptors. For instance, studies on related diphenylpiperazine hybrids have demonstrated their potential as inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. nih.gov Molecular docking simulations of these compounds have revealed crucial interactions with amino acid residues in the enzyme's active site, providing a rationale for their inhibitory activity. nih.gov
These simulations can predict the binding affinity, represented as a docking score, and visualize the non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For this compound, such studies would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target. The results would guide the structural modification of the parent compound to enhance its binding affinity and selectivity.
Table 1: Illustrative Molecular Docking Data for this compound with a Hypothetical Target
| Parameter | Value |
| Target Protein | Monoamine Oxidase A (MAO-A) |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Tyr407, Tyr444, Phe208 |
| Hydrogen Bonds | 1 |
| Hydrophobic Interactions | 5 |
Note: This data is illustrative and based on typical findings for similar compounds.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
In the study of this compound, MD simulations would be performed on the docked complex to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the system. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein that may be important for ligand binding and function. These simulations are crucial for validating the docking poses and understanding the dynamic nature of the ligand-target interaction. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For classes of compounds like N-Aryl and N-Heteroaryl piperazine (B1678402) antagonists, pharmacophore models have been successfully generated. nih.gov These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore model for this compound could be developed based on its known active conformations or by comparing it with other active compounds targeting the same biological receptor. Once a robust pharmacophore model is established, it can be used as a 3D query to screen large compound databases for novel molecules that match the pharmacophoric features. This virtual screening approach can significantly expedite the discovery of new lead compounds with potentially similar or improved activity profiles.
In Silico Prediction of Biological Activity and Physicochemical Properties
In silico tools play a vital role in the early stages of drug discovery by predicting the biological activity and physicochemical properties of compounds, which helps in prioritizing candidates for further experimental testing. Various online tools and software can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
For instance, studies on 1-piperazine indole (B1671886) hybrids have utilized in silico predictions to assess their pharmacokinetic and safety profiles. nih.govnih.gov Predictions for this compound would likely include parameters such as oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. Furthermore, its biological activity spectrum can be predicted based on its structural similarity to known bioactive molecules. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 281.35 g/mol cymitquimica.com |
| LogP | 3.2 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
| Oral Bioavailability | Good |
Note: These values are predictions from computational models and require experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, 3D-QSAR studies have been conducted to understand the structural requirements for their antagonist activity. researchgate.net
In the context of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents on the phenyl rings and the carboxamide moiety. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound and correlated with their biological activity using statistical methods. The resulting QSAR model can be used to predict the activity of newly designed compounds and guide lead optimization.
Cheminformatics Tools for Data Analysis and Relationship Exploration
Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. In the research of this compound, cheminformatics tools are essential for managing and analyzing the large datasets generated from computational and experimental studies. These tools are used for a variety of tasks, including:
Chemical Database Management: Storing and retrieving information about this compound and its analogues.
Structure-Activity Relationship (SAR) Analysis: Identifying patterns in the chemical structures that are responsible for the observed biological activity.
Diversity Analysis: Ensuring that a library of synthesized analogues covers a wide range of chemical space to maximize the chances of finding a potent and selective compound.
Data Visualization: Creating visual representations of complex data to facilitate interpretation and decision-making.
By integrating these cheminformatics approaches, researchers can gain a comprehensive understanding of the structure-property relationships of this compound and its derivatives, ultimately leading to the more efficient design of novel therapeutic agents.
Advanced Methodological Approaches in N,4 Diphenylpiperazine 1 Carboxamide Research
High-Throughput Screening (HTS) in Compound Identification
High-Throughput Screening (HTS) is a foundational technique in modern drug discovery, allowing for the rapid assessment of large and diverse chemical libraries. In the context of identifying novel therapeutic agents based on the piperazine (B1678402) carboxamide core, HTS is employed to screen for compounds that interact with specific biological targets.
HTS campaigns typically involve the use of automated systems, including robotic liquid handlers and plate readers, to test hundreds of thousands of compounds in a short period. These screens can utilize various detection modalities such as fluorescence, luminescence, or absorbance to measure the activity of a target, such as an enzyme or receptor. For instance, in the search for enzyme inhibitors, libraries of compounds, potentially including N,4-diphenylpiperazine-1-carboxamide derivatives, are screened against a purified enzyme to identify molecules that reduce its activity. The process often uses multi-well plates (e.g., 384- or 1536-well formats) to maximize throughput. Virtual high-throughput screening, which uses computational models to predict the binding of compounds to a target's structure, is also employed to narrow down vast compound libraries before committing to physical screening. nih.gov
Cell-Based Assays for Specific Biological Activities (e.g., Cellular Process Interference)
Following initial identification through HTS, cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context. nuvisan.com These assays provide insight into a compound's ability to cross the cell membrane and modulate intracellular targets and pathways.
For derivatives of this compound, cell-based assays can be designed to assess a wide range of activities:
Target Engagement: Assays can confirm that the compound interacts with its intended target within the cell.
Phenotypic Screening: High-content screening (HCS) uses automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or the status of specific organelles in response to the compound. nih.gov This allows for the unbiased discovery of a compound's effects on cellular processes.
Pathway Analysis: Reporter gene assays can be used to determine if a compound affects a specific signaling pathway. In these systems, the activation of a pathway drives the expression of a reporter protein (e.g., luciferase), which can be easily quantified. nih.gov
Protein-Protein Interactions (PPIs): Techniques like the yeast two-hybrid (Y2H) system can be adapted to screen for compounds that disrupt or stabilize specific protein-protein interactions, which are known to be dysregulated in various diseases. nih.gov
These assays are increasingly performed in more complex systems, such as 3D cell cultures or patient-derived induced pluripotent stem cells (iPSCs), to better mimic human physiology and disease states. nuvisan.comnih.gov
Biochemical Assays for Enzyme and Receptor Activity
Biochemical assays are essential for quantifying the potency and selectivity of a compound against its purified molecular target, free from the complexities of a cellular environment. This is particularly relevant for piperazine-based compounds, which have been developed as potent modulators of enzymes and receptors.
A key example is the development of piperazine carboxamide derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation. nih.govnih.gov Biochemical assays are used to determine a compound's half-maximal inhibitory concentration (IC50), which is a primary measure of its potency. For the related compound N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ-1661010), the IC50 was determined to be 33 ± 2.1 nM against FAAH. nih.gov
Further biochemical studies, including dialysis and mass spectrometry, can elucidate the mechanism of inhibition. nih.gov For JNJ-1661010, these methods revealed that it acts as a mechanism-based inhibitor, forming a covalent bond with a serine residue (Ser241) in the enzyme's active site. nih.govnih.gov Selectivity is also assessed biochemically by testing the compound against related enzymes; JNJ-1661010 was found to be over 100-fold more selective for FAAH-1 compared to FAAH-2. nih.gov
For other piperazine derivatives targeting G-protein coupled receptors, such as dopamine (B1211576) D2 and D3 receptors, radioligand binding assays are used to determine the compound's binding affinity (Ki). nih.gov
| Compound Example (Derivative) | Target | Assay Type | Key Finding |
| JNJ-1661010 | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC50 = 33 ± 2.1 nM nih.gov |
| JNJ-1661010 | FAAH-1 vs. FAAH-2 | Selectivity Assay | >100-fold selective for FAAH-1 nih.gov |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D3 Receptor | Radioligand Binding Assay | Ki = 0.5 nM nih.gov |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D2L Receptor | Radioligand Binding Assay | Ki = 76.4 nM nih.gov |
Preclinical in vivo Studies in Animal Models (e.g., Pain Models, Infection Models)
To evaluate the therapeutic potential of a compound under physiological conditions, preclinical studies in animal models are indispensable. For this compound derivatives, which often target pathways related to pain and inflammation, several well-established rodent models are used. nih.gov
The FAAH inhibitor JNJ-1661010, for example, was tested in multiple rat pain models to establish its efficacy as an analgesic:
Inflammatory Pain: The carrageenan-induced paw edema model is used to simulate acute inflammation. JNJ-1661010 was shown to reduce thermal hyperalgesia in this model. nih.gov Another common inflammatory model involves injecting Complete Freund's Adjuvant (CFA) to induce a more chronic inflammatory state. nih.govans-biotech.com
Neuropathic Pain: The spinal nerve ligation (SNL or Chung model) involves the tight ligation of spinal nerves to mimic chronic pain resulting from nerve damage. JNJ-1661010 was effective at attenuating tactile allodynia (pain from a non-painful stimulus) in this model. nih.govadvinus.com
Acute Tissue Injury: The mild thermal injury model was also used to demonstrate the compound's ability to reduce pain-related behaviors following an acute burn. nih.govadvinus.com
These models are crucial for demonstrating proof-of-concept and for understanding a drug candidate's potential clinical utility as a broad-spectrum analgesic. nih.gov While research on these specific derivatives in infection models is less prominent in the available literature, the established methodologies would involve challenging an animal with a pathogen and evaluating the compound's ability to reduce the microbial burden or associated inflammation.
| Preclinical Model Type | Specific Model | Purpose | Example Finding for a Derivative (JNJ-1661010) |
| Inflammatory Pain | Carrageenan Paw Model | Assesses efficacy against acute inflammation and thermal hyperalgesia. | Diminished thermal hyperalgesia. nih.gov |
| Neuropathic Pain | Spinal Nerve Ligation (Chung Model) | Mimics chronic pain from nerve injury to assess effect on allodynia. | Attenuated tactile allodynia. nih.gov |
| Acute Pain | Mild Thermal Injury Model | Simulates pain from acute tissue damage like a burn. | Attenuated tactile allodynia. nih.gov |
Advanced Analytical Techniques for Compound Quantification and Metabolite Profiling
Advanced analytical chemistry is vital throughout the drug development process for quantifying the parent compound in biological matrices and identifying its metabolites. Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone technique in this area. nih.gov
For piperazine-based drug candidates, highly sensitive and specific methods, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), have been developed. nih.gov These methods allow for the precise quantification of the compound in plasma and various tissue homogenates, which is essential for pharmacokinetic and tissue distribution studies. nih.gov
Key aspects of these analytical methods include:
Method Validation: Assays are rigorously validated to ensure linearity, precision, accuracy, and a low limit of quantification (LOQ), often in the low ng/mL range. nih.gov
Sample Preparation: Efficient sample preparation techniques are used to extract the compound from complex biological matrices and minimize ion suppression effects during mass spectrometry analysis. nih.gov
These analytical strategies provide the data necessary to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key component of its preclinical development. nih.gov
Q & A
Q. What are the common synthetic routes for N,4-diphenylpiperazine-1-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituted anilines can react with piperazine derivatives under basic conditions (e.g., DBU or potassium hydride) in polar aprotic solvents like DMF or dichloromethane . Protecting groups may be required to stabilize intermediates. Key parameters include:
- Temperature : Reflux conditions (~80–100°C) to drive reaction completion.
- Catalysts : Use of coupling agents like EDC/HOAt for carboxamide formation .
- Purification : Column chromatography (e.g., silica gel with methanol/ammonium gradients) to isolate the product .
Example Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine activation | DBU, 2-fluoroaniline, DCM, 25°C | 65% | |
| Carboxamide coupling | EDC, HOAt, DMF, 0°C → RT | 85% |
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl signals (C=O at ~165–170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, bond lengths (e.g., C–N piperazine bonds ~1.45 Å), and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 322.2) .
Advanced Research Questions
Q. How do structural modifications at the piperazine ring or phenyl substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Fluorine Substitution : Adding electron-withdrawing groups (e.g., 2-fluorophenyl) enhances metabolic stability and receptor affinity, as seen in dopamine D3 receptor studies .
- Carbothioamide vs. Carboxamide : Replacing the carbonyl oxygen with sulfur increases lipophilicity and alters enzyme inhibition profiles (e.g., sulfamoyl derivatives show higher COX-2 affinity) .
- Piperazine Conformation : Restricting ring flexibility via N-alkylation (e.g., cyclopropylmethyl) can improve selectivity for biological targets .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound's pharmacological effects?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., LogP ~2.5), plasma protein binding, and CYP450 metabolism using LC-MS/MS .
- Metabolite Identification : Compare in vitro hepatic microsomal assays with in vivo plasma metabolites to identify active or toxic species .
- Dose-Response Correlation : Use translational models (e.g., PK/PD) to reconcile efficacy disparities .
Q. What methodological considerations are crucial when designing enzyme inhibition assays for carboxamide-containing piperazine derivatives?
- Methodological Answer :
- Substrate Competition : Pre-incubate compounds with target enzymes (e.g., kinases, proteases) to assess competitive vs. non-competitive inhibition .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Solvent Compatibility : Use DMSO concentrations <1% to avoid denaturation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
